molecular formula C6H6ClIN2O B13592954 3-Chloro-5-iodo-6-methoxy-4-methylpyridazine

3-Chloro-5-iodo-6-methoxy-4-methylpyridazine

Cat. No.: B13592954
M. Wt: 284.48 g/mol
InChI Key: JRGFEQWZQJGDEL-UHFFFAOYSA-N
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Description

3-Chloro-5-iodo-6-methoxy-4-methylpyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-iodo-6-methoxy-4-methylpyridazine typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of 6-methoxy-4-methylpyridazine, followed by iodination and chlorination under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency. The use of environmentally benign reagents and solvents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-iodo-6-methoxy-4-methylpyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines and thiols, and electrophiles like alkyl halides.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Chloro-5-iodo-6-methoxy-4-methylpyridazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique chemical structure.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-iodo-6-methoxy-4-methylpyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s halogen atoms can participate in halogen bonding, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-methoxy-4-methylpyridazine
  • 3-Chloro-5-iodo-4-methylpyridazine
  • 3-Iodo-6-methoxy-4-methylpyridazine

Uniqueness

3-Chloro-5-iodo-6-methoxy-4-methylpyridazine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and binding properties. The methoxy group also adds to its distinct chemical behavior, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H6ClIN2O

Molecular Weight

284.48 g/mol

IUPAC Name

3-chloro-5-iodo-6-methoxy-4-methylpyridazine

InChI

InChI=1S/C6H6ClIN2O/c1-3-4(8)6(11-2)10-9-5(3)7/h1-2H3

InChI Key

JRGFEQWZQJGDEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN=C1Cl)OC)I

Origin of Product

United States

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